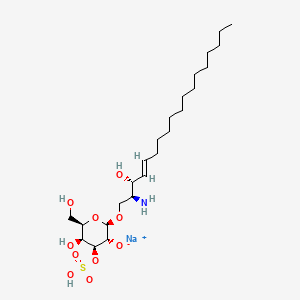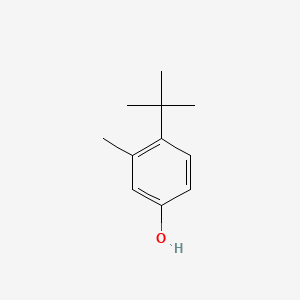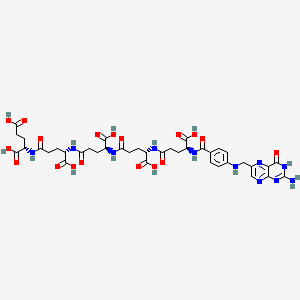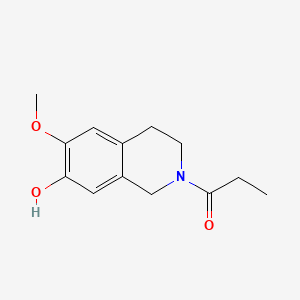
Pinaverium bromide
Overview
Description
Mechanism of Action
Target of Action
Pinaverium bromide primarily targets the voltage-dependent L-type calcium channels located on gastrointestinal (GI) smooth muscle cells . These channels play a crucial role in the contraction and relaxation of smooth muscle cells, which directly influence the motility of the GI tract .
Mode of Action
This compound interacts with the 1,4-dihydropyridine binding sites on these calcium channels in a competitive manner . By binding to these sites, this compound stabilizes the non-conducting state of the calcium channels, thereby inhibiting the influx of calcium ions into the smooth muscle cells . This action results in the relaxation of the GI smooth muscle cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway in GI smooth muscle cells . By blocking the influx of calcium ions, this compound disrupts the normal calcium signaling that leads to muscle contraction. This results in the relaxation of the GI tract muscles, which can alleviate symptoms related to motility disorders .
Pharmacokinetics
This compound is a quaternary ammonium compound, which restricts its absorption through the intestinal mucosa . After oral administration, less than 10% of the dose enters the bloodstream, of which 95%-98% binds to proteins . The peak plasma concentration is reached within 0.5-3 hours after administration, and the terminal half-life is approximately 1.5 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of calcium ion influx into GI smooth muscle cells . On a cellular level, this results in the relaxation of these cells, leading to a decrease in GI motility . Clinically, this can relieve symptoms such as GI spasm and pain, and can also affect transit disturbances related to motility disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the GI tract can affect the absorption and consequently the efficacy of the drug . Furthermore, the pH of the stomach can influence the stability of the drug.
Biochemical Analysis
Biochemical Properties
Pinaverium bromide is a quaternary ammonium compound that acts as an atypical calcium antagonist to restore normal bowel function . It interacts with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells in a competitive manner .
Cellular Effects
This compound mediates various effects on the gastrointestinal tract. It causes oesophageal, gastric, and duodenal relaxation, relaxes the colon and intestines, inhibits colonic motility in response to food, hormonal or pharmacological stimuli, accelerates gastric emptying, and reduces contractions of the gallbladder and phasic contractions of sphincter of Oddi .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells . The binding site is located in the alpha 1S subunit and pinaverium most likely antagonizes the action of calcium ions by stabilizing a non-conducting channel state .
Temporal Effects in Laboratory Settings
The post-treatment therapeutic effects (PTTE) of this compound have been studied. Three days after this compound was discontinued, endpoints rebounded only 23.2–42.8%. The PTTE lasted 9–17 weeks .
Metabolic Pathways
The metabolic pathway of this compound involves demethylation of one of the methoxy groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl group with subsequent opening of the morpholine ring .
Transport and Distribution
This compound is selectively distributed to the digestive tract due to poor absorption and marked hepatobiliary excretion .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the current literature. Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-dependent L-type calcium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pinaverium bromide involves several steps. One method includes the halogenation of nopol, followed by condensation with bromoethanol alkali metal compound, and further condensation with the reaction product of morpholine, 2-bromo-4, and 5-dimethoxy bromobenzyl . Another method involves the olefin reduction reaction of a compound to prepare this compound . The reaction conditions typically involve moderate temperatures and the use of catalysts such as raney nickel .
Industrial Production Methods: Industrial production methods for this compound aim to improve yield and purity. An improved preparation process involves using cheap starting raw materials and more moderate reaction conditions, which reduces the requirements on equipment and minimizes the generation of side effects and impurities . The purity of the product produced by this process can reach 99.8 percent .
Chemical Reactions Analysis
Types of Reactions: Pinaverium bromide undergoes various chemical reactions, including substitution reactions and reduction reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bromoethanol, morpholine, and 2-bromo-4,5-dimethoxy bromobenzyl . The reactions are typically carried out under moderate temperatures with the use of catalysts such as raney nickel .
Major Products Formed: The major product formed from these reactions is this compound itself, which is obtained in high purity and yield .
Scientific Research Applications
Pinaverium bromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the symptomatic treatment of irritable bowel syndrome and functional disorders of the biliary tract . In chemistry, it is used in the development and validation of spectrophotometric methods for assay and dissolution studies . Research has also been conducted to assess the post-treatment therapeutic effects of this compound in irritable bowel syndrome .
Comparison with Similar Compounds
Pinaverium bromide is unique in its high selectivity for intestinal smooth muscle and its dual mechanism of action, which helps treat discomfort and abdominal pain associated with functional intestinal disturbances . Similar compounds include trimebutine maleate, which is also used for the treatment of irritable bowel syndrome . this compound’s specific action as a calcium channel blocker distinguishes it from other antispasmodics .
Properties
CAS No. |
53251-94-8 |
|---|---|
Molecular Formula |
C26H41Br2NO4 |
Molecular Weight |
591.4 g/mol |
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1 |
InChI Key |
IKGXLCMLVINENI-QOXGANSBSA-M |
SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Canonical SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Appearance |
Solid powder |
Key on ui other cas no. |
53251-94-8 |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
59995-65-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide Dicetel Eldicet pinaverium pinaverium bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1678314.png)





